
6-Methoxyquinoline; 2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxyquinoline: is a heterocyclic aromatic organic compound with the molecular formula C10H9NO. It consists of a quinoline ring system with a methoxy group attached to the sixth carbon atom. This compound occurs naturally in certain plants, such as tobacco and tea, and has been shown to have biological activities, including antioxidant, anti-inflammatory, and antitumor properties .
2,4,6-Trinitrophenol: , commonly known as picric acid, is an organic compound with the formula (O2N)3C6H2OH. It is a crystalline solid that is pale yellow and odorless. Picric acid is one of the most acidic phenols and is primarily used as an explosive. It has also been used as a dye and in medicine as an antiseptic .
准备方法
6-Methoxyquinoline: can be synthesized through various methods. One common method involves the cyclization of o-aminobenzyl alcohols with ketones using a transition metal catalyst. This reaction typically occurs under acidic conditions and at elevated temperatures . Industrial production methods often involve the use of green and sustainable processes, such as microwave-assisted synthesis and solvent-free reactions .
2,4,6-Trinitrophenol: is typically prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The process involves the initial sulfonation of phenol to form phenoldisulfonic acid, which then reacts with nitric acid to produce 2,4,6-trinitrophenol . This method is widely used in industrial settings due to its efficiency and high yield .
化学反应分析
6-Methoxyquinoline: undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, acids, and bases. Major products formed from these reactions include fluorescent zinc and chlorine sensors, tubulin polymerization inhibitors, and bacterial DNA gyrase inhibitors .
2,4,6-Trinitrophenol: is known for its explosive properties and undergoes redox reactions. It reacts with thiocyanate ions in acidic conditions, resulting in a redox reaction that produces various intermediates and final products . Additionally, it can undergo electrophilic substitution reactions, such as nitration, to form other nitroaromatic compounds .
科学研究应用
6-Methoxyquinoline: has a wide range of scientific research applications. It is used as a precursor in the synthesis of fluorescent sensors, tubulin polymerization inhibitors, and bacterial DNA gyrase inhibitors . In biology and medicine, it has shown potential as an antitumor agent, particularly in the treatment of lung carcinoma . It is also used in the development of single-ion magnets and other advanced materials .
2,4,6-Trinitrophenol: is widely used in forensic research, land mine detection, and environmental monitoring due to its explosive properties . It is also used in the development of sensors for detecting nitroaromatic compounds in water and soil samples . Additionally, it has applications in the dye industry and as an antiseptic in medical settings .
作用机制
6-Methoxyquinoline: exerts its effects through various mechanisms. It can induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis . The compound interacts with molecular targets such as DNA and proteins, disrupting their normal functions and leading to cell death .
2,4,6-Trinitrophenol: acts as an explosive by rapidly decomposing and releasing large amounts of energy. Its mechanism of action involves the formation of highly reactive intermediates that undergo rapid oxidation-reduction reactions, resulting in an explosive release of energy . In biological systems, it can interact with cellular components, leading to oxidative stress and cellular damage .
相似化合物的比较
6-Methoxyquinoline: is similar to other quinoline derivatives, such as 6-methylquinoline and 8-amino-6-methoxyquinoline . its unique methoxy group at the sixth position gives it distinct biological activities and chemical properties. For example, it has shown greater antitumor activity compared to other quinoline derivatives .
2,4,6-Trinitrophenol: is similar to other nitroaromatic compounds, such as 2,4-dinitrophenol and 2,4,6-trinitrotoluene (TNT) . Its high acidity and explosive properties make it unique among these compounds. It is more explosive than TNT and has a wider range of applications in various industries .
属性
CAS 编号 |
7533-21-3 |
|---|---|
分子式 |
C16H12N4O8 |
分子量 |
388.29 g/mol |
IUPAC 名称 |
6-methoxyquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H9NO.C6H3N3O7/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-7H,1H3;1-2,10H |
InChI 键 |
MIKABYXMZMZBNZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


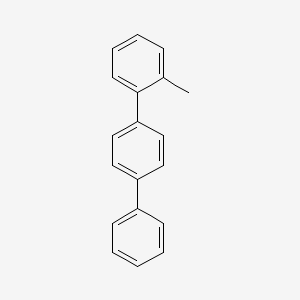
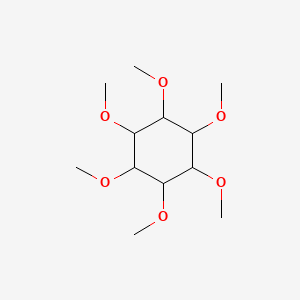
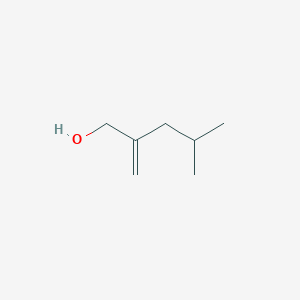

![2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11947042.png)
![3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947047.png)
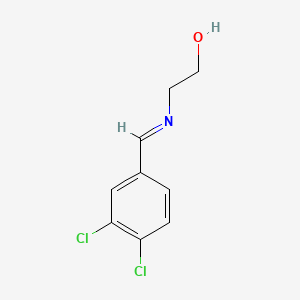

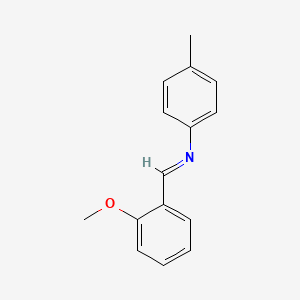

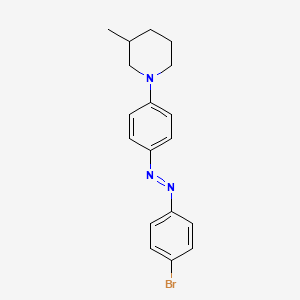
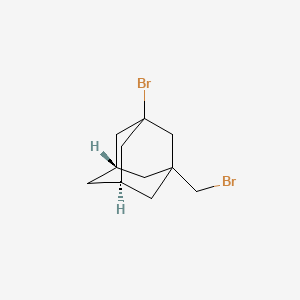

![2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B11947087.png)
